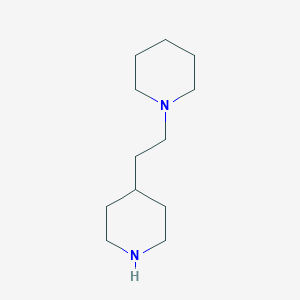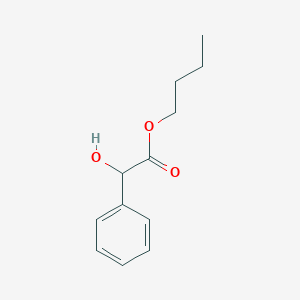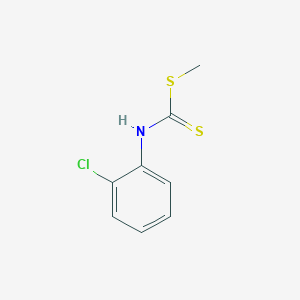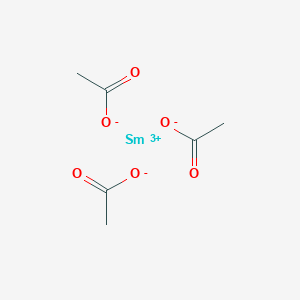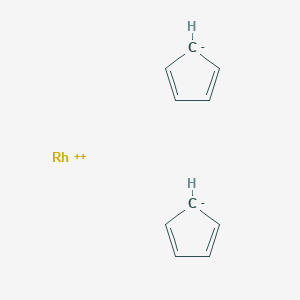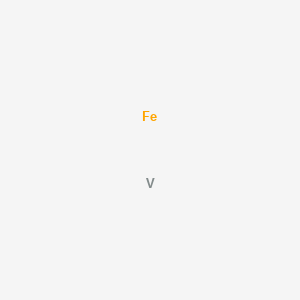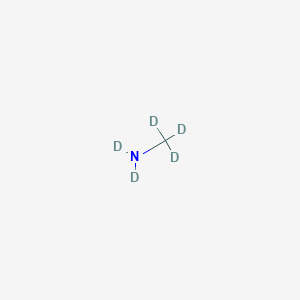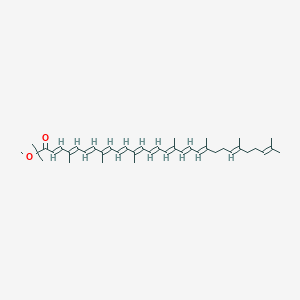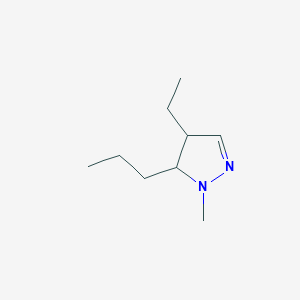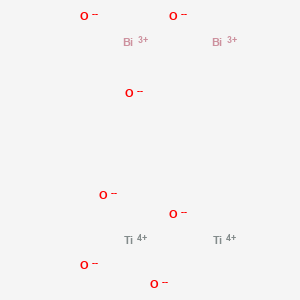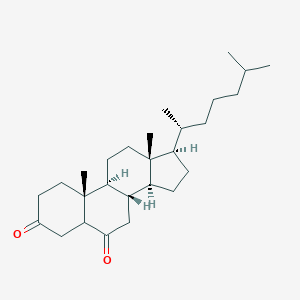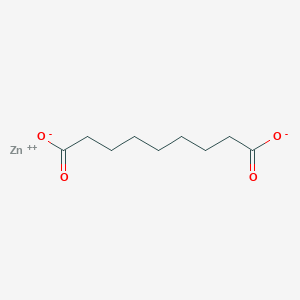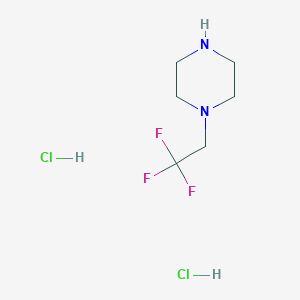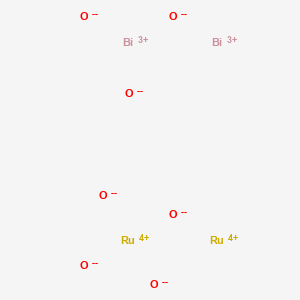
Dibismuth diruthenium heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibismuth diruthenium heptaoxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a complex oxide that contains bismuth, ruthenium, and oxygen. This compound is known for its unique properties, including its high stability, conductivity, and catalytic activity. In
Wissenschaftliche Forschungsanwendungen
Dibismuth diruthenium heptaoxide has several potential applications in scientific research. One of the most promising areas is in catalysis, where it has shown excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. It is also being investigated for its potential use in fuel cells, where it could be used as a catalyst for the oxygen reduction reaction. Other areas of research include its use in sensors, electronic devices, and biomedical applications.
Wirkmechanismus
The mechanism of action of dibismuth diruthenium heptaoxide is not fully understood. However, it is believed that its catalytic activity is due to the presence of bismuth and ruthenium ions, which act as active sites for the reaction. The oxygen vacancies in the compound also play a role in its catalytic activity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dibismuth diruthenium heptaoxide. However, studies have shown that it is non-toxic and biocompatible, making it a promising candidate for biomedical applications. It has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dibismuth diruthenium heptaoxide is its high stability, which makes it an ideal candidate for use in various experiments. It is also relatively easy to synthesize using various methods. However, one of the limitations is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on dibismuth diruthenium heptaoxide. One area of interest is its potential use in energy storage devices, such as batteries and supercapacitors. It is also being investigated for its potential use in water splitting reactions, which could be used to generate hydrogen fuel. Additionally, there is ongoing research on its use in biomedical applications, such as drug delivery systems and cancer therapy.
In conclusion, dibismuth diruthenium heptaoxide is a complex oxide that has shown great potential in various scientific research applications. Its unique properties, including its high stability, conductivity, and catalytic activity, make it an ideal candidate for use in various fields, including catalysis, energy storage, and biomedical applications. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Synthesemethoden
The synthesis of dibismuth diruthenium heptaoxide is a complex process that involves several steps. One of the most commonly used methods is the sol-gel method, which involves the hydrolysis of metal alkoxides in a solution. This method allows for the precise control of the size, shape, and composition of the resulting nanoparticles. Other methods include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Eigenschaften
CAS-Nummer |
12506-18-2 |
|---|---|
Produktname |
Dibismuth diruthenium heptaoxide |
Molekularformel |
Bi2O7Ru2 |
Molekulargewicht |
732.1 g/mol |
IUPAC-Name |
dibismuth;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.7O.2Ru/q2*+3;7*-2;2*+4 |
InChI-Schlüssel |
FKMAKJMCRYHKTL-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Andere CAS-Nummern |
12506-18-2 |
Synonyme |
dibismuth diruthenium heptaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



